molecular formula C15H13N3O3S B5046075 2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B5046075
M. Wt: 315.3 g/mol
InChI Key: RODIBCQTFOGQAF-UHFFFAOYSA-N
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Description

2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a methoxy group and a nitro group on the phenyl ring, as well as a phenyl group attached to the thiadiazole ring.

Preparation Methods

The synthesis of 2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide in the presence of a base, followed by the introduction of the methoxy and nitro groups through electrophilic aromatic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be compared with other similar compounds, such as:

    2-(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole: Lacks the methoxy group, which may affect its reactivity and interactions.

    2-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole: Lacks the phenyl group, which may influence its stability and solubility. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-13-8-7-11(18(19)20)9-12(13)15-17-16-14(22-15)10-5-3-2-4-6-10/h2-9,15,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODIBCQTFOGQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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